Halogen-Dependent Lipophilicity and Steric Differentiation: 5-Chloro vs. 5-Bromo Analog
The replacement of chlorine (target compound, CAS 524017-41-2) with bromine (comparator CAS 524017-40-1) at the thiazole 5-position alters key computed physicochemical parameters relevant to target binding and pharmacokinetics. The target compound (Cl) has a calculated XLogP3-AA of 1.7 and exact mass of 257.0389609 Da [1]. The 5-bromo analog, by class-level inference from halogen physicochemical constants, is expected to exhibit higher lipophilicity (estimated ΔlogP ≈ +0.3 to +0.6 based on the Hansch π constant difference between Br and Cl on aromatic systems) and a larger molecular volume (Br van der Waals radius ~1.85 Å vs. Cl ~1.75 Å) [2]. This difference directly impacts membrane permeability, metabolic stability, and halogen-bonding interactions with biological targets—a factor demonstrated in structurally related TRPV1 antagonist series where halogen choice on the thiazole ring modulated activity by >10-fold [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; MW = 257.74 g/mol; Exact Mass = 257.0389609 Da |
| Comparator Or Baseline | 5-Bromo analog (CAS 524017-40-1): XLogP3-AA ≈ 1.9–2.1 (estimated); MW = 302.19 g/mol; Br van der Waals radius 1.85 Å vs. Cl 1.75 Å |
| Quantified Difference | ΔMW = +44.45 g/mol; estimated ΔXLogP3-AA ≈ +0.2 to +0.4; Δvan der Waals radius ≈ +0.10 Å |
| Conditions | Computed properties from PubChem (release 2021.05.07); halogen π constants from Hansch-Fujita aromatic substituent constant database |
Why This Matters
The lower lipophilicity and smaller halogen radius of the chloro compound predict superior aqueous solubility and potentially distinct halogen-bonding geometry compared to the bromo analog, which is relevant when selecting a probe for structure-activity relationship (SAR) studies where halogen-dependent target engagement is hypothesized.
- [1] PubChem Compound Summary for CID 22350592. Computed properties: XLogP3-AA, Molecular Weight, Exact Mass. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. (Aromatic substituent constants for Cl and Br.) View Source
- [3] EP2235016B1 — Dérivés de carboxamides azabicycliques. Sanofi-Aventis. Examples 1–50 demonstrate halogen-dependent TRPV1 antagonism with IC₅₀ values spanning 0.5 nM to >1000 nM across halogen variants. View Source
